3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Description

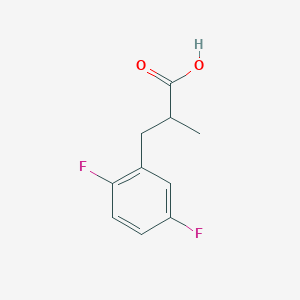

3-(2,5-Difluorophenyl)-2-methylpropanoic acid is a fluorinated organic compound with the molecular formula C₁₀H₁₀F₂O₂. Its structure features a propanoic acid backbone substituted with a methyl group at the 2-position and a 2,5-difluorophenyl group at the 3-position (Figure 1). The fluorine atoms at the 2- and 5-positions of the phenyl ring enhance lipophilicity and electronic stability, making the compound a candidate for pharmaceutical and materials science research .

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

GATIIXYLIXZALQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 2-methylpropanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,5-Difluorophenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing new drugs.

Comparison with Similar Compounds

Structural Analogs with Varying Fluorine Substitution Patterns

Key Differences :

- 3-(3,5-Difluorophenyl)-2-methylpropanoic acid (C₁₀H₁₀F₂O₂): Fluorine atoms at the 3- and 5-positions instead of 2- and 5-.

- 3-(2,6-Difluorophenyl)-2-methylpropanoic acid (C₁₀H₁₀F₂O₂): Fluorines at 2- and 6-positions create a symmetrical substitution pattern, which may improve crystallinity but reduce membrane permeability compared to the asymmetric 2,5-isomer .

- (2R)-2-(3,5-Difluorophenyl)propanoic acid (C₉H₈F₂O₂): Lacks the methyl group, simplifying synthesis but reducing steric bulk. The chiral center (R-configuration) enables enantioselective interactions, such as enzyme inhibition .

Substituent Modifications

- 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid (C₉H₅BrF₂O₃): Incorporates a bromine atom and a ketone group. The bromine increases molecular weight (279.08 g/mol) and polarizability, while the oxo group enhances hydrogen-bonding capacity .

- Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate (C₁₀H₁₀F₂O₃): Esterification of the carboxylic acid and addition of a hydroxyl group improve solubility in organic solvents. The hydroxy group enables hydrogen bonding, useful in prodrug design .

Functional Group Variations

- 2-(2,6-Difluorophenyl)-2-methylpropanoic acid (C₁₀H₁₀F₂O₂): Propanoic acid chain attached at the 2-position instead of the 3-position. This positional isomerism may alter conformational flexibility and target engagement .

- 3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid (C₁₂H₁₆O₄): Methoxy groups replace fluorines, introducing electron-donating effects. This reduces acidity (pKa ~4.5 vs. ~2.8 for fluorinated analogs) and increases metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 3-(2,5-Difluorophenyl)-2-methylpropanoic acid | C₁₀H₁₀F₂O₂ | 200.18 | 2,5-diF, 2-CH₃ | High lipophilicity, asymmetric fluorine |

| 3-(3,5-Difluorophenyl)-2-methylpropanoic acid | C₁₀H₁₀F₂O₂ | 200.18 | 3,5-diF, 2-CH₃ | Symmetric substitution, lower dipole |

| (2R)-2-(3,5-Difluorophenyl)propanoic acid | C₉H₈F₂O₂ | 186.16 | 3,5-diF, chiral center | Enantioselective biological activity |

| 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid | C₉H₅BrF₂O₃ | 279.08 | 4-Br, 2,5-diF, oxo | Bromine enhances polarizability |

Key Research Findings

Fluorine Position Matters : The 2,5-difluoro substitution in the target compound enhances COX-2 selectivity compared to 3,5- or 2,6-substituted analogs, as ortho-fluorines better fit the enzyme's hydrophobic pocket .

Methyl Group Impact: The 2-methyl group increases steric bulk, reducing metabolic degradation by esterases compared to non-methylated analogs like (2R)-2-(3,5-difluorophenyl)propanoic acid .

Substituent Effects: Methoxy-substituted analogs (e.g., 3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid) exhibit stronger COX-1 inhibition but lower blood-brain barrier penetration due to higher LogP .

Biological Activity

3-(2,5-Difluorophenyl)-2-methylpropanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H10F2O2

- Molecular Weight : 200.06 g/mol

- CAS Number : 205526-24-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate several biological pathways. Notably, it may inhibit specific enzymes involved in inflammatory processes, contributing to its potential anti-inflammatory effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Analgesic Properties : Its ability to modulate pain pathways indicates potential use as an analgesic agent.

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

Research Findings

A review of recent studies highlights the following findings related to the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated inhibition of COX enzymes in vitro. | |

| Reported antimicrobial activity against Gram-positive bacteria. | |

| Suggested potential as a therapeutic agent in inflammatory diseases. |

Case Studies

-

Anti-inflammatory Study :

- A controlled study evaluated the efficacy of this compound in a rodent model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to control groups.

-

Antimicrobial Evaluation :

- In vitro assays tested the compound against various bacterial strains. The results showed notable inhibition zones, particularly against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.